3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid

Vue d'ensemble

Description

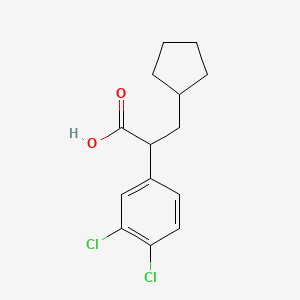

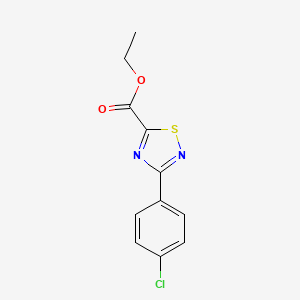

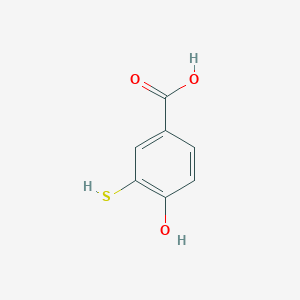

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid is a monocarboxylic acid that is propionic acid in which one of the methyl hydrogens is substituted by a cyclopentyl group .

Synthesis Analysis

The synthesis of this compound involves nonaqueous reactions carried out under an argon or nitrogen atmosphere at 25°C . A solution of 3-cyclopentyl-2(S)-(3,4-dichlorophenyl)-propionic acid in methylene chloride and N,N-dimethylformamide cooled to 0°C was treated with a 2 M solution of oxalyl chloride in methylene chloride . The reaction was stirred at 0°C for 30 minutes .Molecular Structure Analysis

The molecular formula of this compound is C14H16Cl2O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The specific chemical reactions of this compound depend on its application in the synthesis of different compounds . As an intermediate in pharmaceutical synthesis, it may participate in various chemical reactions to form the desired drug molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 130-132 °C/12 mmHg and a density of 0.996 g/mL at 25 °C .Mécanisme D'action

Safety and Hazards

Propriétés

Numéro CAS |

300355-34-4 |

|---|---|

Formule moléculaire |

C14H16Cl2O2 |

Poids moléculaire |

287.2 g/mol |

Nom IUPAC |

3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C14H16Cl2O2/c15-12-6-5-10(8-13(12)16)11(14(17)18)7-9-3-1-2-4-9/h5-6,8-9,11H,1-4,7H2,(H,17,18) |

Clé InChI |

FJSODZKQLZQDHD-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)CC(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8776270.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salt](/img/structure/B8776293.png)

![2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8776335.png)

![1-Piperazinecarboxylic acid, 4-[5-(3-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8776345.png)